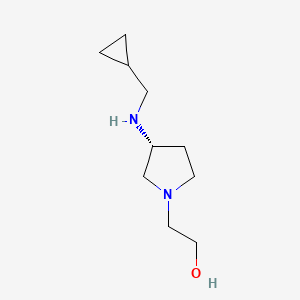
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a difluoromethyl group at the 6th position, and a methoxymethyl group at the 2nd position on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the chlorination of 6-(difluoromethyl)-2-(methoxymethyl)pyrimidine. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity. The process also involves rigorous purification steps, including distillation and recrystallization, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can undergo reduction to form monofluoromethyl or methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of monofluoromethyl or methyl derivatives.
科学研究应用
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, including nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(chloromethyl)-2-(methoxymethyl)pyrimidine
- 4-Chloro-6-(difluoromethyl)-5-methylpyrimidine
- 4-Chloro-6-(difluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is unique due to the presence of both difluoromethyl and methoxymethyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C7H7ClF2N2O |
|---|---|
分子量 |
208.59 g/mol |
IUPAC 名称 |
4-chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H7ClF2N2O/c1-13-3-6-11-4(7(9)10)2-5(8)12-6/h2,7H,3H2,1H3 |
InChI 键 |
QGFLNYAMWBVECM-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC(=CC(=N1)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)




